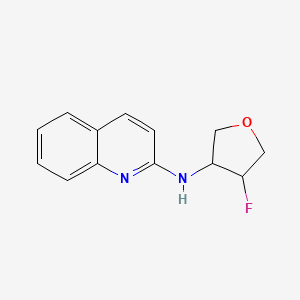

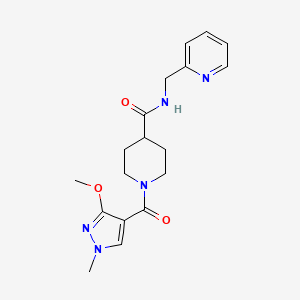

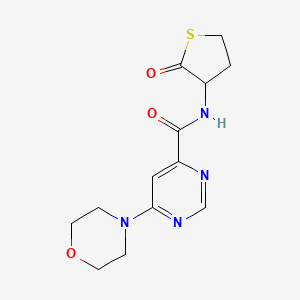

![molecular formula C19H15N3OS B2505067 4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313662-33-8](/img/structure/B2505067.png)

4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide" is a benzamide derivative with potential relevance in various fields of chemistry and biology. Benzamide derivatives are known for their diverse biological activities and applications in medicinal chemistry. They have been studied for their potential as colorimetric sensors, antimicrobial agents, and in the synthesis of novel compounds with insecticidal activity .

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides, which were obtained through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, other benzamide derivatives have been synthesized using different starting materials and methods, such as the use of 4-aminophenazone in the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides , and the use of benzoyl chloride and hydrazine for N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives . These methods highlight the versatility in the synthetic approaches for creating benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. X-ray single crystallography is also used to reveal the solid-state properties of these compounds . The presence of substituents on the benzamide core structure can significantly influence the molecular properties and interactions, such as hydrogen bonding, which can be examined through UV-Vis absorption and NMR analyses .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, which can be exploited to synthesize novel compounds. For instance, the reactivity of the cyanomethylene functionality in 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was used to construct new heterocycles with 1,3,4-thiadiazole moieties, demonstrating their potential as precursors for the synthesis of compounds with insecticidal activity . Additionally, the susceptibility of benzamide derivatives to condensation reactions with different reagents has been investigated, further expanding the range of possible chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can affect their antimicrobial activity . The introduction of a 3,5-dinitrophenyl group in a benzamide derivative led to a color transition in response to fluoride anions, indicating its potential as a colorimetric sensor . Moreover, the antimicrobial and antifungal activities of these compounds are often evaluated against a variety of species, and their activity can vary depending on the substitution pattern on the benzamide core .

科学的研究の応用

Synthetic Methodologies and Chemical Properties

Compounds with structural similarities to "4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide" have been explored for their synthetic pathways and chemical properties. For instance, the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one involves the reaction of 2-amino benzothiazole with ethyl-2-cyano-3,3-bismethyl thio acrylate, indicating a methodological approach to crafting benzothiazole derivatives with potential pharmacological activities (Baheti, Kapratwar, & Kuberkar, 2002).

Anticancer Applications

Several studies have evaluated the anticancer potential of benzamide derivatives containing a thiadiazole scaffold, underlining their significance in medical chemistry. A study on the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising in vitro anticancer activity against various human cancer cell lines, suggesting the importance of these compounds in developing anticancer therapies (Tiwari et al., 2017).

Colorimetric Sensing Applications

Research into the applications of benzamide derivatives for colorimetric sensing, specifically for fluoride anions, has shown promising results. N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated drastic color transition in response to fluoride anion, highlighting their potential as effective tools for environmental monitoring and chemical sensing (Younes et al., 2020).

Antibacterial and Antifungal Activity

The exploration of benzamide derivatives for their antibacterial and antifungal efficacy has led to the identification of compounds with low to moderate activity, indicating the therapeutic potential of such molecules in treating infections. Research focusing on N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides showcased their antimicrobial capabilities, providing a foundation for further drug development (Saeed, Zaman, Jamil, & Mirza, 2008).

特性

IUPAC Name |

4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-12-3-8-16(13(2)9-12)17-11-24-19(21-17)22-18(23)15-6-4-14(10-20)5-7-15/h3-9,11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONPEOZACYFXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

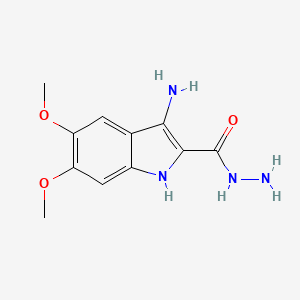

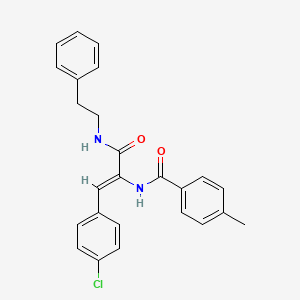

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)

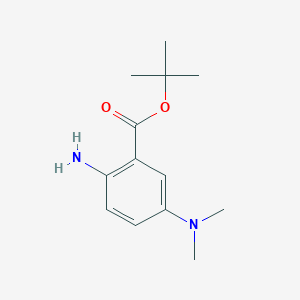

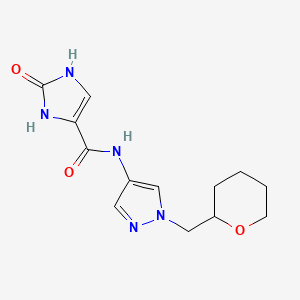

![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)

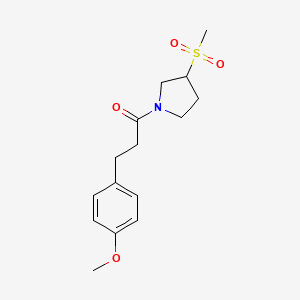

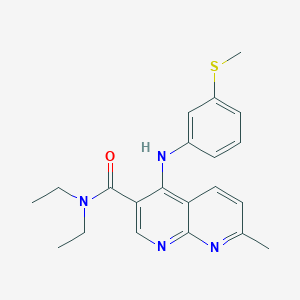

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)

![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)